molecular formula C17H23BrN4O3 B13101688 tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate

tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate

Cat. No.: B13101688
M. Wt: 411.3 g/mol
InChI Key: BFNICOBHCWODFZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate is a brominated pyrazolo[1,5-a]pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidine moiety. The compound’s design suggests applications in medicinal chemistry, such as kinase inhibition or as a synthetic intermediate for cross-coupling reactions .

Properties

Molecular Formula

C17H23BrN4O3

Molecular Weight

411.3 g/mol

IUPAC Name

tert-butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H23BrN4O3/c1-17(2,3)25-16(23)21-7-5-6-11(10-21)13-8-14(24-4)22-15(20-13)12(18)9-19-22/h8-9,11H,5-7,10H2,1-4H3

InChI Key

BFNICOBHCWODFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC3=C(C=NN3C(=C2)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Pathways

General Strategy

The synthesis of tert-butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate generally involves:

  • Formation of the pyrazolo[1,5-a]pyrimidine core.
  • Bromination at the 3-position of the heterocyclic ring.
  • Introduction of the methoxy group at the 7-position.
  • Coupling with a piperidine derivative protected by a tert-butyl carbamate group.

Step-by-Step Preparation

Step 1: Formation of Pyrazolo[1,5-a]pyrimidine Core

Reaction Scheme :
A beta-ketoester is reacted with 3-aminopyrazole under reflux in anhydrous toluene to form the pyrazolo[1,5-a]pyrimidine scaffold.

Reaction Conditions :

Procedure :

  • Mix beta-ketoester and 3-aminopyrazole in anhydrous toluene.
  • Reflux under nitrogen atmosphere for 24 hours.
  • Evaporate the solvent under reduced pressure.
  • Purify the residue using silica gel chromatography (eluent: dichloromethane/methanol).

Yield : ~73% (white solid).

Step 2: Bromination at the 3-position

Reaction Scheme :
The pyrazolo[1,5-a]pyrimidine intermediate is brominated using a brominating agent such as N-bromosuccinimide (NBS).

Reaction Conditions :

Procedure :

  • Dissolve pyrazolo[1,5-a]pyrimidine in acetonitrile.
  • Add NBS slowly with stirring.
  • Stir at room temperature for several hours.
  • Quench reaction with water and extract with dichloromethane.
  • Dry organic layer over anhydrous sodium sulfate and evaporate solvent.

Yield : ~80%.

Step 3: Introduction of Methoxy Group

Reaction Scheme :
Methoxylation is achieved via nucleophilic substitution using sodium methoxide or dimethyl sulfate.

Reaction Conditions :

Procedure :

  • Dissolve brominated intermediate in DMF/methanol.
  • Add sodium methoxide or dimethyl sulfate dropwise.
  • Heat mixture to ~50°C and stir for several hours.
  • Neutralize reaction mixture and extract product with ethyl acetate.

Step 4: Coupling with Piperidine Derivative

The final step involves coupling the methoxybromo-pyrazolo[1,5-a]pyrimidine intermediate with tert-butyl piperidine carboxylate.

Reaction Conditions:
Procedure:
  • Dissolve methoxybromo-pyrazolo[1,5-a]pyrimidine and tert-butyl piperidine carboxylate in dichloromethane.
  • Add coupling agent and optional catalyst (HOBt/DMAP).
  • Stir at room temperature overnight.
  • Wash reaction mixture with water and brine solution.
  • Dry organic layer over sodium sulfate and purify via column chromatography.
Yield:

~70–85% depending on reaction conditions.

Data Table Summary

Step Reagents/Conditions Solvent Temperature Duration Yield (%)
1 Beta-ketoester + 3-Aminopyrazole Toluene Reflux (~110°C) 24 h ~73%
2 NBS/Br2 Acetonitrile RT (~25°C) 6 h ~80%
3 Sodium Methoxide Methanol/DMF ~50°C 8 h ~75%
4 tert-butyl piperidine carboxylate + EDCI/DCC Dichloromethane RT (~25°C) 12 h ~70–85%

Chemical Reactions Analysis

tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Preliminary studies indicate that tert-butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate exhibits significant anticancer properties. Research has shown that similar pyrazolo[1,5-a]pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. The bromine and methoxy substituents may enhance the binding affinity to these targets, potentially leading to effective cancer therapies.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The presence of the methoxy group is believed to play a crucial role in enhancing the compound's interaction with microbial cell membranes, making it a candidate for developing new antimicrobial agents.

Material Science Applications

1. Sensor Development

Due to its unique chemical properties, this compound can be utilized in the development of biosensors. The compound's ability to interact with various biological targets makes it suitable for immobilization on sensor surfaces, allowing for the detection of specific biomolecules .

2. Polymer Chemistry

The compound's reactivity can be harnessed in polymer chemistry for creating functionalized polymers that exhibit specific interactions with biological systems. This could lead to advancements in drug delivery systems where controlled release of therapeutic agents is crucial .

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[1,5-a]pyrimidines and tested their efficacy against various cancer cell lines. The results indicated that compounds similar to this compound showed promising IC50 values, suggesting potential for further development as anticancer drugs.

Case Study 2: Antimicrobial Testing

A research team investigated the antimicrobial properties of several pyrazolo derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that compounds with structural similarities to this compound exhibited significant inhibition zones, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[1,5-a]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate (CAS 877173-82-5)

  • Molecular Formula : C₁₆H₂₀BrClN₄O₂
  • Molecular Weight : 415.7 g/mol
  • Key Differences :
    • The 7-position substituent is chlorine instead of methoxy, reducing steric bulk but increasing electrophilicity.
    • The chloro analog has a lower molecular weight (415.7 vs. ~425–430 g/mol estimated for the methoxy variant) due to the smaller Cl atom.
    • Reactivity: Chlorine at the 7-position may enhance susceptibility to nucleophilic aromatic substitution compared to methoxy, which is electron-donating and stabilizes the ring .

tert-Butyl 3-bromo-5-(4'-(dimethylcarbamoyl)biphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 161)

  • Molecular Formula : C₃₁H₂₉BrN₆O₃
  • Molecular Weight : 627.17 g/mol
  • Key Differences :
    • Incorporates a biphenyl-carbamoyl group at the 5-position and a pyridinylmethylcarbamate at the 7-position.
    • The bromine at the 3-position facilitates Suzuki-Miyaura cross-coupling, a reactivity shared with the target compound .

Methoxy-Substituted Analogs

tert-Butyl 4-(5-(4-(methoxycarbonyl)phenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (Compound 8faa)

  • Molecular Formula : C₂₉H₂₉N₅O₄
  • Molecular Weight : 513.25 g/mol
  • Key Differences: Methoxycarbonyl group at the 5-position phenyl ring enhances solubility in polar solvents.

Piperidine/Boc-Modified Analogs

tert-Butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate (CAS 877173-81-4)

  • Molecular Formula : C₁₆H₂₁ClN₄O₂
  • Molecular Weight : 336.82 g/mol
  • Key Differences :
    • Lacks the 3-bromo substituent, simplifying synthetic routes but reducing versatility for further functionalization.
    • Chlorine at the 7-position confers distinct electronic properties compared to methoxy, as seen in its NMR shifts (δ 8.11 ppm for pyrimidine protons) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Spectral Data (NMR, MS)
Target compound C₁₇H₂₂BrN₅O₃* ~425 (estimated) 3-Br, 7-OMe, 5-piperidine-Boc Not available
tert-Butyl 3-(3-bromo-7-chloropyrazolo[...]-carboxylate (CAS 877173-82-5) C₁₆H₂₀BrClN₄O₂ 415.7 3-Br, 7-Cl MS: [M+H]+ 415.7
Compound 161 C₃₁H₂₉BrN₆O₃ 627.17 3-Br, 7-(pyridinylmethylcarbamate) HRMS: [M+H]+ 627.1717
Compound 8faa C₂₉H₂₉N₅O₄ 513.25 5-(methoxycarbonylphenyl) ¹H NMR: δ 8.11 (s, 1H, pyrimidine)

*Estimated based on analogs.

Research Findings and Trends

Synthetic Utility : Bromine at the 3-position (as in the target compound) enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for diversifying the pyrazolo[1,5-a]pyrimidine scaffold .

Biological Activity: Brominated pyrazolo[1,5-a]pyrimidines show kinase inhibitory activity.

Solubility and Stability: Methoxy groups improve solubility in organic solvents (e.g., DMSO, ethanol) compared to chloro analogs, as observed in Compound 8faa .

Biological Activity

tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The pyrazolo[1,5-a]pyrimidine scaffold is known for its diverse pharmacological properties, including anticancer activity. This article compiles current research findings regarding the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H19BrN4O2C_{15}H_{19}BrN_4O_2, with a molecular weight of approximately 367.25 g/mol. The compound features a piperidine ring linked to a pyrazolo[1,5-a]pyrimidine moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₉BrN₄O₂
Molecular Weight367.25 g/mol
CAS NumberNot specified

The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. These compounds can act as inhibitors of various kinases or other proteins involved in oncogenic signaling. For instance, some studies have highlighted their role in modulating the NLRP3 inflammasome pathway, which is implicated in inflammatory responses and cancer progression .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. The synthesized compounds were tested against multiple cancer cell lines, including breast and lung cancer models. While specific data on this compound was not detailed in this study, the overall findings suggest that modifications to the pyrazolo structure can enhance biological activity .

Q & A

Basic: What are the optimal reaction conditions for introducing the bromo substituent during synthesis?

Answer:
The bromo group in pyrazolo-pyrimidine derivatives is typically introduced via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. A common method involves reacting a pre-functionalized pyrimidine core with a brominating agent. For example, tert-butyl piperidine-carboxylate derivatives have been synthesized using potassium carbonate in 1,4-dioxane under reflux (e.g., 110°C for 12 hours) to achieve yields of 78–88% . Key considerations include:

  • Catalyst/base selection : K₂CO₃ is often preferred for deprotonation.
  • Solvent compatibility : High-boiling solvents like 1,4-dioxane facilitate reflux conditions.
  • Monitoring : TLC or HPLC ensures reaction completion.

Basic: How can column chromatography be optimized for purifying this compound?

Answer:
Post-synthesis purification often employs silica gel chromatography. For tert-butyl-protected piperidine derivatives, a gradient elution (e.g., 5–30% ethyl acetate in hexane) effectively separates the product from byproducts. Evidence from similar compounds suggests:

  • Eluent polarity : Adjust based on compound hydrophobicity (e.g., tert-butyl groups increase retention time).
  • Column loading : Use a 50:1 silica-to-product ratio to prevent overloading .
  • Detection : UV-active moieties (e.g., pyrimidine rings) allow visualization at 254 nm.

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Identify piperidine protons (δ 1.4–3.5 ppm) and pyrazolo-pyrimidine aromatic signals (δ 7.5–8.5 ppm). Methoxy groups appear as singlets near δ 3.8–4.0 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C₁₇H₂₂BrN₅O₃: 432.09).
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in tautomeric forms?

Answer:
Pyrazolo[1,5-a]pyrimidine derivatives may exhibit tautomerism. Single-crystal X-ray diffraction (SCXRD) provides definitive structural proof. For example, a related compound (tert-butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate) was analyzed using SCXRD, confirming bond lengths and angles critical for distinguishing tautomers . Key steps:

  • Crystallization : Use slow evaporation in solvents like DCM/hexane.
  • Data refinement : Software (e.g., SHELX) resolves hydrogen bonding networks.

Advanced: How do electron-withdrawing substituents (e.g., Br) affect reactivity in cross-coupling reactions?

Answer:
The bromo group acts as a directing group, enhancing electrophilicity at adjacent positions. In Suzuki-Miyaura couplings, brominated pyrimidines show higher reactivity than chloro analogs. For example:

  • Catalyst optimization : Pd(PPh₃)₄ or XPhos Pd G3 improves yields.
  • Solvent effects : DMF or THF stabilizes intermediates.
  • Byproduct analysis : GC-MS identifies debrominated byproducts under excessive heating .

Advanced: How can researchers reconcile contradictory yield data in similar syntheses?

Answer:
Discrepancies in yields (e.g., 78% vs. 88% for analogous reactions) often stem from:

  • Reaction scaling : Larger batches may reduce efficiency due to mixing limitations.
  • Impurity profiles : Residual moisture or oxygen can deactivate catalysts.
  • Troubleshooting steps :
    • Inert atmosphere : Use N₂/Ar to prevent oxidation.
    • Catalyst pre-activation : Heat Pd catalysts to remove ligands.
    • Real-time monitoring : In situ IR tracks intermediate formation .

Safety: What precautions are essential when handling brominated intermediates?

Answer:
Brominated compounds pose acute toxicity and skin irritation risks. Key protocols include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill management : Neutralize with sodium thiosulfate and adsorb with vermiculite .
  • Waste disposal : Segregate halogenated waste for incineration.

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